1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzodiazole ring system substituted with a bromo group, dimethyl groups, and a sulfonyl group
Preparation Methods
The synthesis of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves several steps. One common synthetic route includes the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 2-methyl-1H-1,3-benzodiazole under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
5-bromo-2,4-dimethyl-1,3-thiazole: This compound shares the bromo and dimethyl groups but has a thiazole ring instead of a benzodiazole ring.
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-1H-imidazole: This compound has an imidazole ring instead of a benzodiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzodiazole ring and the sulfonyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15BrN2O2S |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H15BrN2O2S/c1-10-8-11(2)16(9-13(10)17)22(20,21)19-12(3)18-14-6-4-5-7-15(14)19/h4-9H,1-3H3 |
InChI Key |
NZPKPBDAUXVJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Br)C |
Origin of Product |
United States |
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